molecular formula C20H26N2O3S2 B427137 N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide

N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B427137
M. Wt: 406.6g/mol
InChI Key: VRDBIRTWSVNRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is an organic compound with a complex structure that includes both sulfonamide and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-diethylsulfamoylphenylamine with an appropriate acylating agent to form the sulfonamide intermediate.

    Thioether Formation: The next step involves the introduction of the thioether group through a nucleophilic substitution reaction. This is achieved by reacting the sulfonamide intermediate with 4-methylthiophenol under basic conditions.

    Final Coupling: The final step involves coupling the thioether intermediate with a suitable propanoyl chloride derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thioether group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
  • N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Uniqueness

N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the presence of both sulfonamide and thioether functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C20H26N2O3S2/c1-4-22(5-2)27(24,25)19-12-8-17(9-13-19)21-20(23)14-15-26-18-10-6-16(3)7-11-18/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)

InChI Key

VRDBIRTWSVNRHW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)C

Origin of Product

United States

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